molecular formula C17H21N3O2S B5694022 N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE

N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5694022
M. Wt: 331.4 g/mol
InChI Key: OPBXYURHSVRRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound with a molecular formula of C17H21N3O3S This compound is known for its unique structural features, which include a thiazole ring, a benzamido group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using a benzoyl chloride derivative and an amine.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N,N,4-TRIMETHYL-2-[3-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE: Similar structure but with a different substitution pattern on the benzamido group.

    N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)PHENYLAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE: Similar structure but with a phenylamido group instead of a benzamido group.

Uniqueness

N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a thiazole ring and a benzamido group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N,N,4-Trimethyl-2-[4-(propan-2-yl)benzamido]-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique thiazole ring and benzamido group. Its molecular formula is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, and it has garnered interest in the fields of chemistry and biology due to its potential biological activities, including antimicrobial and anticancer properties.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
  • Introduction of the Benzamido Group : This step utilizes an amide coupling reaction with a benzoyl chloride derivative.
  • Methylation : Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

Structural Characteristics

The compound's structure features:

  • A thiazole ring
  • A benzamido group
  • Multiple methyl substituents which enhance its lipophilicity and may influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific mitotic kinesins, particularly HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. The compound's mechanism involves:

  • Inhibition of HSET : This leads to the induction of multipolar spindle formation in cancer cells, resulting in aberrant cell division and subsequent cell death .
    CompoundIC50 (μM)Mechanism
    This compoundMicromolarHSET inhibition

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

The biological activity is attributed to the compound's ability to bind to specific enzymes or receptors involved in cell proliferation and survival. For example, it may inhibit enzymes that facilitate cancer cell growth, thereby exhibiting anticancer effects.

Study 1: HSET Inhibition Assay

In a recent study focusing on centrosome-amplified human cancer cells, treatment with this compound resulted in a notable increase in multipolar mitosis. The percentage of multipolar mitoses increased significantly when treated with concentrations around 15 μM compared to untreated controls .

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
N,N,4-trimethyl-2-[3-(propan-2-yl)benzamido]-1,3-thiazole-5-carboxamideSimilar thiazole structureModerate anticancer activity
N,N,4-trimethyl-2-[4-(propan-2-yl)phenylamido]-1,3-thiazole-5-carboxamideSimilar thiazole structure but different amido groupReduced potency compared to target compound

The unique structural features of this compound contribute to its distinct biological properties compared to its analogs.

Properties

IUPAC Name

N,N,4-trimethyl-2-[(4-propan-2-ylbenzoyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-10(2)12-6-8-13(9-7-12)15(21)19-17-18-11(3)14(23-17)16(22)20(4)5/h6-10H,1-5H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBXYURHSVRRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(C)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.